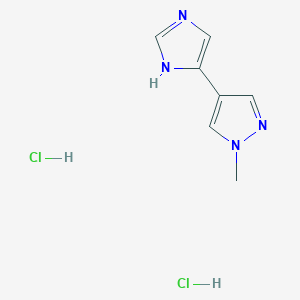
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride is a chemical compound that features a unique structure combining an imidazole ring and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature, followed by crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-Imidazol-1-yl)benzoate: Another imidazole derivative used in chemical synthesis.
1,4-Di(1H-imidazol-4-yl)benzene: Used in the formation of metal-organic frameworks.
Uniqueness
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride is unique due to its combined imidazole and pyrazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H10Cl2N4 |
|---|---|
Peso molecular |
221.08 g/mol |
Nombre IUPAC |
4-(1H-imidazol-5-yl)-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c1-11-4-6(2-10-11)7-3-8-5-9-7;;/h2-5H,1H3,(H,8,9);2*1H |
Clave InChI |
UDOXWJMNXVQSQK-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=CN=CN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



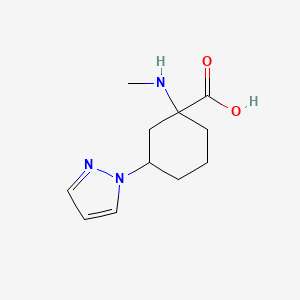
![1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13640234.png)
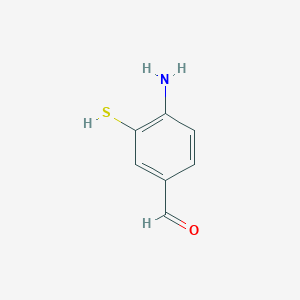
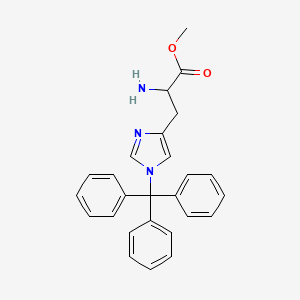
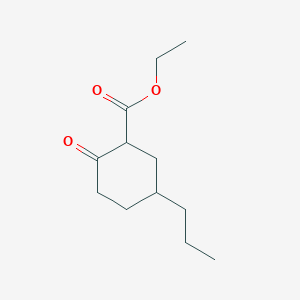
![beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
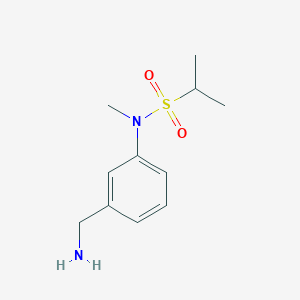
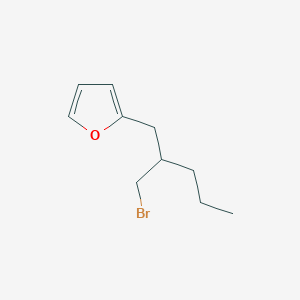

![[17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide](/img/structure/B13640288.png)


